

Technical Comparison Guide: FTIR Characterization of 7-Methoxy-1H-indole-2- carbaldehyde

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Compound of Interest

Compound Name:	7-methoxy-1H-indole-2- carbaldehyde
CAS No.:	30464-91-6
Cat. No.:	B1610037

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Executive Summary

7-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a critical synthetic intermediate, particularly in the development of kinase inhibitors, melatonin receptor analogs, and indole-based alkaloids. Its structural uniqueness lies in the coexistence of an electron-donating methoxy group at the C7 position and an electron-withdrawing formyl group at the C2 position.

This guide provides a scientifically grounded analysis of its Fourier Transform Infrared (FTIR) spectrum. Unlike simple indoles, the "push-pull" electronic character between the 7-methoxy and 2-formyl groups creates a distinct spectral fingerprint. This document compares these characteristic peaks against key structural analogs to facilitate precise identification and quality control.

Theoretical Spectral Fingerprint

The FTIR spectrum of **7-methoxy-1H-indole-2-carbaldehyde** is defined by four primary vibrational zones. The values below are derived from structure-activity relationships (SAR) of validated indole congeners and fundamental vibrational spectroscopy principles.

Zone A: The Functional Group Region (4000–1500 cm⁻¹)

This region confirms the presence of the core functional moieties.

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Mechanistic Insight
Indole N-H	Stretching ($\nu_{\text{N-H}}$)	3200 – 3350	Broad, medium intensity band. The 2-formyl group increases the acidity of the N-H proton via conjugation, potentially shifting this band to slightly lower wavenumbers compared to unsubstituted indole (3400 cm ⁻¹).
Aldehyde C-H	Fermi Resonance	~2850 & ~2750	Diagnostic Doublet. The overtone of the C-H bending vibration couples with the fundamental C-H stretch, splitting the band into two distinct peaks. This confirms the aldehyde is not a ketone or ester. ^[1]
Aldehyde C=O	Stretching ($\nu_{\text{C=O}}$)	1650 – 1680	Strong intensity. The carbonyl is conjugated with the indole double bond (C2=C3). This conjugation reduces the bond order, lowering the frequency from the typical aliphatic aldehyde range (1720–1740 cm ⁻¹).

Aromatic C=C	Ring Stretching	1550 – 1620	Multiple bands representing the skeletal vibrations of the indole core.
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Zone B: The Fingerprint Region (1500–600 cm⁻¹)

This region is unique to the specific substitution pattern (7-methoxy).

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Mechanistic Insight
Methoxy C-O-C	Asymmetric Stretch	1240 – 1260	Critical Identifier. Strong band corresponding to the Aryl-O-CH_3 bond. This peak is absent in the parent indole-2-carbaldehyde.[1]
Methoxy C-O-C	Symmetric Stretch	1020 – 1050	Medium intensity band, confirming the ether linkage.
Aromatic C-H	Out-of-Plane (OOP) Bending	720 – 780	Characteristic of the 1,2,3-trisubstituted benzene ring (positions 4, 5, 6 are unsubstituted; 7 is methoxy).

Comparative Analysis: Target vs. Alternatives

To validate the identity of **7-methoxy-1H-indole-2-carbaldehyde**, it must be differentiated from its structural parents and isomers.

Table 1: Differential Peak Analysis

Feature	Target: 7-Methoxy-1H-indole-2-carbaldehyde	Comparator A: 1H-Indole-2-carbaldehyde	Comparator B: 7-Methoxy-1H-indole
C=O[2][3][4][5] Stretch	Present (~1660 cm ⁻¹)	Present (~1660 cm ⁻¹)	Absent
Aldehyde C-H	Present (Fermi Doublet)	Present (Fermi Doublet)	Absent
Methoxy C-O	Present (~1250 cm ⁻¹)	Absent	Present (~1250 cm ⁻¹)
N-H Stretch	~3250 cm ⁻¹ (Acidified)	~3250 cm ⁻¹ (Acidified)	~3400 cm ⁻¹ (Less Acidic)
Substitution	2,7-Disubstituted	2-Monosubstituted	7-Monosubstituted

Key Differentiator:

- Vs. Comparator A: The presence of the strong C-O stretch at ~1250 cm⁻¹ confirms the methoxy group.
- Vs. Comparator B: The presence of the C=O stretch at ~1660 cm⁻¹ and Fermi doublet confirms the aldehyde.

Experimental Protocol: Solid-State Characterization

For the most accurate resolution of the Fermi doublet and carbonyl shift, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for this specific compound, as ATR can sometimes distort relative peak intensities of crystalline solids.

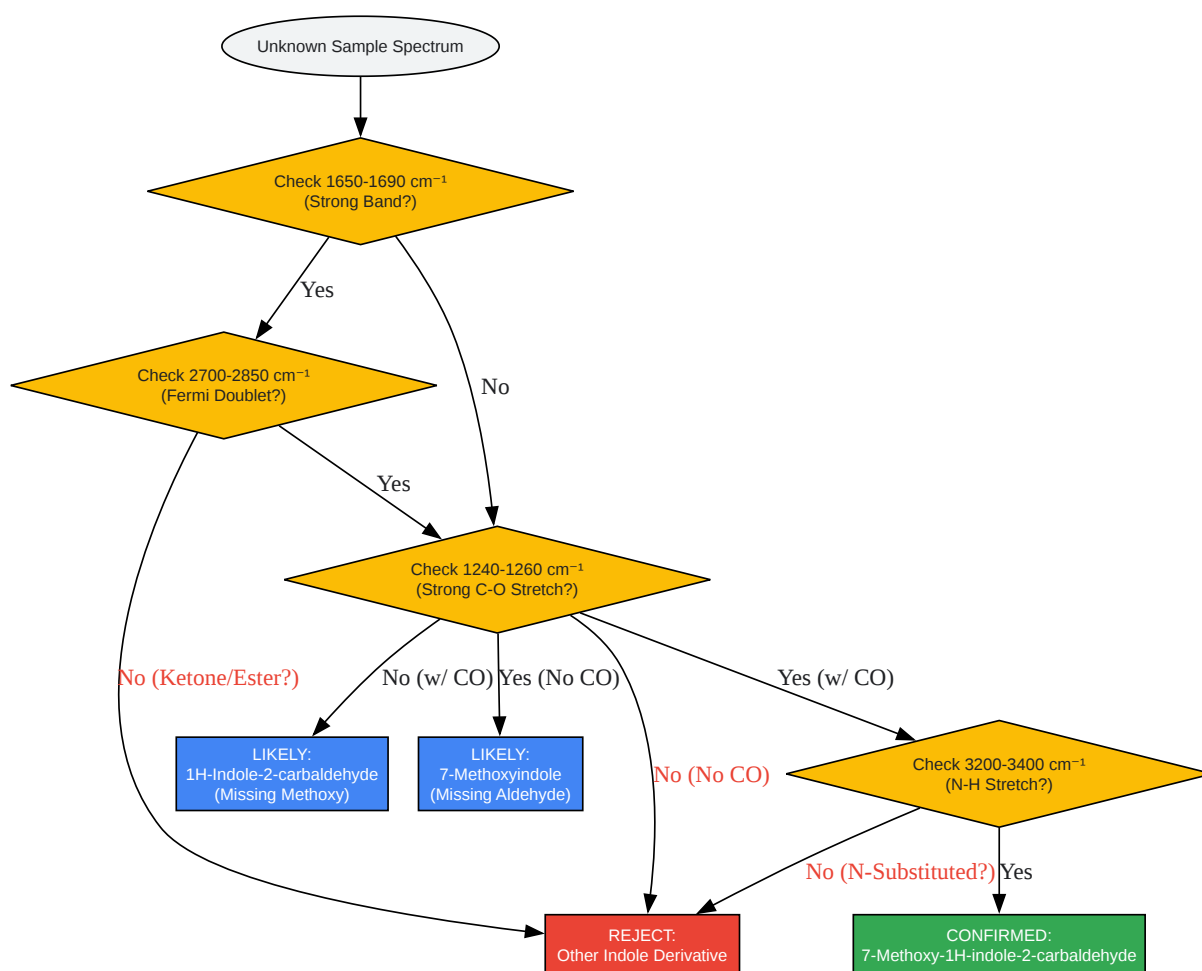
Methodology: KBr Pellet Preparation[6]

- Desiccation: Ensure **7-methoxy-1H-indole-2-carbaldehyde** is dried in a vacuum desiccator (P₂O₅) for 4 hours to remove hygroscopic water (which interferes with the N-H region).
- Ratio: Mix 1.5 mg of sample with 200 mg of IR-grade KBr (Potassium Bromide).

- Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure no crystallites remain (scattering effect).
- Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
- Acquisition: Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and 16 scans.

Logical Identification Workflow

The following diagram illustrates the decision logic for confirming the identity of the target molecule using FTIR data.



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Figure 1: Step-by-step spectral decision tree for differentiating **7-methoxy-1H-indole-2-carbaldehyde** from common analogs.

References

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